6-Ethoxy-4-methyl-3-phenylcoumarin
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Overview
Description
6-Ethoxy-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound has the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
Target of Action
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties and can potentially treat various ailments, including cancer, metabolic, and degenerative disorders .
Mode of Action
For example, they play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins are involved in various biochemical pathways. They are synthesized in plants through the phenylpropanoid pathway . The enzyme 4-coumarate: CoA ligase (4CL) activates trans-cinnamic acid by attaching CoA (coenzyme A) to it, forming trans-cinnamoyl-CoA. This compound is then cyclized by the action of the enzyme coumarate:CoA ligase (CCL) to form coumaroyl-CoA, which is the key intermediate in coumarin biosynthesis .
Result of Action
Coumarins have been shown to have various therapeutic effects, including anticancer, anticoagulant, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methyl-3-phenylcoumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 4-methylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid .
Another method involves the Knoevenagel condensation, where aromatic aldehydes react with active methylene compounds in the presence of a base. In this case, 4-methylbenzaldehyde can react with ethyl cyanoacetate in the presence of a base like piperidine to form the desired coumarin derivative .
Industrial Production Methods
Industrial production of this compound often involves optimizing these synthetic routes to achieve higher yields and purity. This may include using more efficient catalysts, optimizing reaction conditions, and employing purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrocoumarins. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
6-Ethoxy-4-methyl-3-phenylcoumarin has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-phenylcoumarin: Lacks the ethoxy group, leading to different chemical and biological properties.
6-Methyl-3-phenylcoumarin: Similar structure but with a methyl group instead of an ethoxy group at the 6-position.
7-Ethoxy-4-methylcoumarin: Similar but with the ethoxy group at the 7-position.
Uniqueness
6-Ethoxy-4-methyl-3-phenylcoumarin is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its fluorescence properties and potential as a therapeutic agent .
Properties
IUPAC Name |
6-ethoxy-4-methyl-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-3-20-14-9-10-16-15(11-14)12(2)17(18(19)21-16)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIWAOUCHWQWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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